PEG5 Linker Length Yields Distinct IC50 Profile in PROTAC-Mediated Cellular Protection Assay
In a comparative study of Retro-2-based PROTACs bearing thalidomide CRBN ligands and variable PEG linker lengths, the PEG5-containing PROTAC (compound 5) exhibited an IC50 of 6.89 ± 2.68 µM in a Shigatoxin-1 cellular protection assay, positioning it between the more potent PEG3 (IC50 1.15 µM) and PEG4 (IC50 0.74 µM) variants and the less active PEG2 (>30 µM) and PEG6 (2.68 µM) constructs [1]. This demonstrates that PEG5 provides a distinct, intermediate potency profile that may be optimal for targets requiring reduced cellular toxicity or specific ternary complex geometries.
| Evidence Dimension | Cellular IC50 (Shigatoxin-1 protection assay) |
|---|---|
| Target Compound Data | IC50 = 6.89 ± 2.68 µM (PROTAC 5, PEG5 linker) |
| Comparator Or Baseline | PROTAC 3 (PEG3): IC50 = 1.15 ± 0.19 µM; PROTAC 4 (PEG4): IC50 = 0.74 ± 0.30 µM; PROTAC 6 (PEG6): IC50 = 2.68 ± 1.80 µM |
| Quantified Difference | PEG5 IC50 is 5.74 µM higher than PEG3, 6.15 µM higher than PEG4, and 4.21 µM lower than PEG6 |
| Conditions | HeLa cells treated with Shigatoxin-1; protein biosynthesis measured via radioactive incorporation |
Why This Matters
Selecting the correct PEG linker length is essential for achieving desired potency and selectivity; Thalidomide-PEG5-COOH offers a defined PEG5 spacer that yields a predictable intermediate potency profile distinct from shorter or longer analogs.
- [1] Gelin, M., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 281, 117233. Table 1. View Source
